methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
Overview
Description
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is an organic compound with a complex structure that includes bromine, methoxy, and benzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-aminobenzoic acid and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-bromo-2-aminobenzoic acid is first dissolved in a suitable solvent like dichloromethane. To this solution, 4-methoxybenzoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methoxybenzoate
- Methyl 5-bromo-4-methoxy-2-methylbenzoate
- 4-Methoxybenzyl bromide
Uniqueness
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is unique due to the presence of both bromine and methoxybenzoyl functional groups, which confer specific reactivity and properties that are valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGCQPVVIUQRQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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